molecular formula C6H5F2N3O4 B10904478 methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate

methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10904478
M. Wt: 221.12 g/mol
InChI Key: MXOMROFEYLSCCZ-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate is a key chemical building block for synthesizing novel pyrazole carboxamide derivatives. This compound is of significant interest in advanced agrochemical research, particularly in the development of new Succinate Dehydrogenase Inhibitor (SDHI) fungicides . SDHIs target complex II in the mitochondrial respiration chain of fungi, disrupting their energy metabolism and proving highly effective against a broad spectrum of damaging plant pathogens . Researchers utilize this ester as a critical precursor to active acid and amide functionalities, enabling the exploration of structure-activity relationships to discover fungicides with improved efficacy and novel spectra of action . Its structural features make it a valuable intermediate for creating potential solutions against resistant fungal strains. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H5F2N3O4

Molecular Weight

221.12 g/mol

IUPAC Name

methyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C6H5F2N3O4/c1-15-5(12)3-2-10(6(7)8)9-4(3)11(13)14/h2,6H,1H3

InChI Key

MXOMROFEYLSCCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])C(F)F

Origin of Product

United States

Preparation Methods

Two-Step Substitution/Hydrolysis and Cyclization

A widely cited method involves reacting 2,2-difluoroacetyl halides (X = F, Cl) with α,β-unsaturated esters (e.g., methyl acrylate derivatives) in the presence of acid-binding agents (e.g., potassium iodide). The process occurs in two stages:

  • Substitution/Hydrolysis : At low temperatures (−30°C to 0°C), the difluoroacetyl halide undergoes nucleophilic substitution with the ester, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediate carboxylic acids.

  • Cyclization : The intermediate reacts with methylhydrazine in aqueous solution under catalytic conditions (NaI/KI), forming the pyrazole ring. Acidification and recrystallization yield the final product.

Key Data :

  • Yield : 75–77%

  • Purity : >99.5% (HPLC)

  • Isomer Ratio : 95:5 (target:byproduct)

Advantages : Scalable, uses commercially available reagents.
Limitations : Requires strict temperature control to minimize isomer formation.

Halogenation-Diazotization-Grignard Exchange Sequence

Three-Step Route from N-Methyl-3-Aminopyrazole

This alternative pathway avoids isomerization issues by constructing the pyrazole core before introducing the difluoromethyl group:

  • Halogenation : N-Methyl-3-aminopyrazole reacts with bromine/iodine to form 4-halo-1-methyl-1H-pyrazole-3-amine.

  • Diazotization/Coupling : The halogenated amine is diazotized with NaNO₂ and coupled with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of Cu₂O, yielding 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

  • Grignard Exchange : A Grignard reagent (e.g., isopropyl magnesium chloride) facilitates carboxylation via CO₂ insertion, followed by esterification with methanol.

Key Data :

  • Total Yield : 64%

  • Purity : >99.5%

Advantages : No isomer byproducts; suitable for large-scale production.
Limitations : Multi-step process with moderate overall yield.

[3+2] Cycloaddition of Difluoroacetohydrazonoyl Bromides

Regioselective Cycloaddition with Electron-Deficient Alkenes

Difluoroacetohydrazonoyl bromides serve as versatile precursors for pyrazole synthesis. Under Lewis acid catalysis (e.g., ZnCl₂), these reagents undergo [3+2] cycloaddition with nitroalkenes or ynones to form polysubstituted pyrazoles. Subsequent esterification with methyl alcohol introduces the carboxylate group.

Key Data :

  • Yield : 85–92%

  • Regioselectivity : >20:1 (favors 1,3,4-substitution)

Advantages : High regiocontrol; adaptable to diverse substrates.
Limitations : Requires specialized hydrazonoyl bromides.

Direct Esterification of Pyrazole-4-Carboxylic Acids

Acid-Catalyzed Esterification

Pyrazole-4-carboxylic acids (e.g., 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) are esterified using methanol in the presence of H₂SO₄ or TiO₂ nanoparticles. This method is often coupled with prior cyclocondensation steps.

Key Data :

  • Yield : 90.2%

  • Reaction Time : 4–6 hours

Advantages : Simple, one-pot procedure.
Limitations : Requires high-purity carboxylic acid intermediates.

Comparison of Synthetic Methods

Method Yield (%) Purity (%) Isomer Control Scalability
Cyclocondensation75–77>99.5ModerateHigh
Halogenation-Grignard64>99.5ExcellentModerate
[3+2] Cycloaddition85–92>99HighLimited by reagent
Direct Esterification90>98N/AHigh

Industrial and Environmental Considerations

  • Green Chemistry : Methods using CO₂ carboxylation (e.g., Grignard exchange) reduce reliance on halogenated reagents.

  • Catalyst Recovery : Nano-TiO₂ in esterification improves recyclability and reduces waste.

  • Cost Efficiency : Cyclocondensation routes are favored for bulk production due to lower reagent costs .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The ester group undergoes alkaline hydrolysis to form 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a key intermediate for SDHI fungicides.

Conditions :

  • Reagents : Aqueous NaOH or KOH

  • Temperature : Ambient to 85°C

  • Catalyst : None required

  • Yield : ~75–77% after recrystallization

Mechanism :
Basic hydrolysis cleaves the methyl ester, producing the carboxylate salt, which is acidified to isolate the free carboxylic acid. This reaction is pivotal for generating the active core structure used in commercial fungicides like bixafen and fluxapyroxad .

Condensation with Hydrazines

The ester participates in cyclization reactions with methylhydrazine to form pyrazole derivatives.

Conditions :

  • Reagents : 40% methylhydrazine aqueous solution

  • Catalyst : KI or NaI (0.2–1.0 eq)

  • Temperature : -30°C (condensation), 40–120°C (cyclization)

  • Solvent : Dichloromethane/water mixture

  • Regioselectivity : Favors 3-(difluoromethyl) over 5-substituted isomers (95:5 ratio)

Outcome :
This step forms 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which is isolated via recrystallization in alcohol/water mixtures (35–65% v/v) .

Transesterification Reactions

The methyl ester can undergo transesterification with alcohols to produce alternative esters.

Conditions :

  • Reagents : Alcohol (e.g., ethanol), acid catalyst

  • Temperature : Reflux conditions

  • Example : Conversion to ethyl esters under anhydrous conditions, as demonstrated in analogous pyrazole systems .

Nitro Group Reduction

While not explicitly documented for this compound, nitro groups in pyrazoles are typically reducible to amines using catalytic hydrogenation or metal/acid systems.

Potential Products :

  • 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylate derivatives

Electrophilic Substitution

The electron-withdrawing nitro group directs substitution to the pyrazole ring’s meta position, though reactivity is limited due to deactivation.

Key Research Findings

  • Regioselective Synthesis : The use of NaI/KI catalysts ensures high regioselectivity (95:5) during cyclization, minimizing byproducts .

  • Solvent Optimization : Recrystallization in 35–65% aqueous ethanol or methanol enhances purity (99.6% HPLC) .

  • Industrial Relevance : Hydrolysis products serve as intermediates for seven commercial SDHI fungicides, including benzovindiflupyr and pydiflumetofen .

This compound’s reactivity underscores its utility in agrochemical innovation, particularly through ester hydrolysis and regiocontrolled cyclization.

Scientific Research Applications

Synthesis of Bioactive Compounds

Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases. Notably, it is involved in the synthesis of:

  • Bactericides : The compound is used to create several bactericides that exhibit significant antimicrobial activity.
  • Anti-inflammatory Agents : Its derivatives have been explored for their potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are essential in the inflammatory response .

Case Studies

Recent studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:

  • A study demonstrated that certain derivatives of this compound showed promising results against specific bacterial strains, indicating potential for development into new antibiotics .
  • Research on anti-inflammatory properties revealed that modifications of this compound could lead to novel anti-inflammatory drugs with reduced side effects compared to traditional NSAIDs .

Development of Fungicides

This compound is primarily recognized for its role in the development of fungicides that inhibit succinate dehydrogenase (SDHI), a critical enzyme in fungal respiration. This mechanism has led to the creation of several commercially successful fungicides, including:

Fungicide NameYear RegisteredTarget Pathogens
Isopyrazam2010Zymoseptoria tritici
Sedaxane2011Alternaria spp.
Bixafen2011Broad-spectrum fungi
Fluxapyroxad2011Various cereal diseases
Benzovindiflupyr2012Phytophthora spp.
Pydiflumetofen2016Phytophthora infestans
Inpyrfluxam2019Emerging fungal pathogens

These fungicides have shown effectiveness against major crop diseases, contributing significantly to agricultural productivity while maintaining environmental safety standards .

Environmental Impact

The environmental persistence and metabolite formation of these compounds have been studied to understand their ecological impact better. For instance, this compound has been identified as a metabolite of fluxapyroxad, raising concerns about its presence in agricultural runoff and its potential effects on non-target organisms .

Mechanism of Action

The mechanism of action of methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can improve its binding affinity to target proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate with analogous pyrazole derivatives, focusing on substituent effects, molecular properties, and functional group variations.

Substituent Position and Functional Group Variations

Key structural analogs identified in the evidence include:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Differences Reference
Methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate C₆H₇F₂N₃O₂ 191.14 1: difluoromethyl; 3: amino; 4: methyl ester Amino vs. nitro at position 3
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate C₆H₆ClN₃O₄ 219.58 1: chloromethyl; 4: nitro; 3: methyl ester Nitro at position 4 vs. 3; Cl vs. F
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate C₇H₇F₃N₂O₂ 208.14 3: trifluoromethyl; 4: ethyl ester Trifluoromethyl vs. nitro; ethyl ester vs. methyl ester
5-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid C₆H₃F₅N₂O₂ 230.09 3: trifluoromethyl; 4: carboxylic acid; 5: difluoromethyl Carboxylic acid vs. ester; additional substituent at position 5

Physicochemical and Functional Properties

Electron-Withdrawing Effects: The nitro group at position 3 in the target compound increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to analogs like methyl 4-amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate (amino group: electron-donating) .

Lipophilicity and Bioavailability :

  • The difluoromethyl group improves lipophilicity compared to chloromethyl (as in methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate), which may enhance membrane permeability in biological systems .
  • Methyl esters generally offer better hydrolytic stability than ethyl esters, as seen in comparisons between the target compound and ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate .

Synthetic Accessibility :

  • Compounds with nitro groups (e.g., the target compound and methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate) are often intermediates in multi-step syntheses, whereas carboxylic acid derivatives (e.g., 5-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) may require additional hydrolysis steps .

Critical Analysis of Structural Analog Data

Methyl 4-Amino-1-(Difluoromethyl)-1H-Pyrazole-3-Carboxylate : The amino group at position 3 reduces electrophilicity, making this compound less reactive in coupling reactions compared to the nitro-substituted target compound. Higher solubility in polar solvents due to the amino group’s hydrogen-bonding capability.

Ethyl 3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylate :

  • The trifluoromethyl group increases steric hindrance and thermal stability, but its stronger electron-withdrawing nature may reduce compatibility with certain catalysts.

5-(Difluoromethyl)-3-(Trifluoromethyl)-1H-Pyrazole-4-Carboxylic Acid :

  • The carboxylic acid group enables salt formation for improved bioavailability but requires protection/deprotection strategies in synthetic routes.

Biological Activity

Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that has garnered significant attention for its biological activity, particularly in the realm of agricultural fungicides. This article explores its mechanisms of action, biological efficacy, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a difluoromethyl group and a nitro group, which are critical for its biological activity. The presence of these functional groups enhances its lipophilicity and interaction with biological targets.

PropertyValue
Molecular FormulaC₅H₄F₂N₄O₂
Molecular Weight176.10 g/mol
LogP1.709
PSA (Polar Surface Area)63.64 Ų

This compound primarily acts as an inhibitor of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration in fungi. This inhibition disrupts the energy metabolism of fungal cells, leading to their death. The compound's difluoromethyl group is particularly effective in enhancing its binding affinity to SDH, thus increasing its fungicidal potency compared to other pyrazole derivatives .

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits significant antifungal activity against various phytopathogenic fungi. For instance, studies have shown that it is effective against species such as Alternaria and Zymoseptoria tritici, which are known to cause severe crop diseases .

Case Studies

  • Efficacy Against Phytopathogenic Fungi : A study evaluated the antifungal activity of several pyrazole derivatives, including this compound. The results indicated that this compound had a lower EC50 value compared to traditional fungicides like boscalid, suggesting superior efficacy against targeted fungi .
  • Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the pyrazole ring could enhance or diminish biological activity. For example, introducing different substituents at specific positions on the ring significantly affected the compound's binding affinity to SDH and overall antifungal potency .

Environmental Impact and Safety Profile

Investigations into the environmental persistence and metabolism of this compound indicate that while it is effective as a fungicide, its breakdown products and potential accumulation in ecosystems require careful consideration. Studies suggest that the compound may degrade into less harmful metabolites under certain conditions, but further research is needed to fully understand its ecological impact .

Q & A

Basic: What synthetic strategies are effective for preparing methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate, and how can reaction parameters be optimized?

Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. Key steps include:

  • Difluoromethyl Introduction : Electrophilic substitution or nucleophilic displacement using reagents like chlorodifluoromethane under basic conditions (e.g., NaH in DMF) .
  • Nitration : Controlled nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) or acetyl nitrate to avoid over-nitration. Temperature control (0–5°C) improves regioselectivity .
  • Esterification : Carboxylate ester formation via methanol under acid catalysis (e.g., H₂SO₄) or Mitsunobu conditions for sterically hindered intermediates .
    Optimization : Use high-purity reagents, monitor intermediates via HPLC or TLC, and adjust stoichiometry (e.g., 1.2 equiv. nitrating agent) to maximize yield (reported 60–75% in analogous systems) .

Advanced: How do electronic effects of the difluoromethyl and nitro groups influence the pyrazole ring’s reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nitro (-NO₂) and difluoromethyl (-CF₂H) groups deactivate the pyrazole ring, directing electrophilic attacks to the less-substituted positions. Computational studies (DFT) suggest:

  • Nitro Group : Strong meta-directing effects reduce electron density at C-5, favoring Suzuki-Miyaura couplings at C-4 when the carboxylate is deprotonated .
  • Difluoromethyl Group : Its inductive (-I) effect stabilizes adjacent negative charges, enabling dehalogenation or nucleophilic aromatic substitution at C-1 under basic conditions (e.g., K₂CO₃ in DMSO) .
    Experimental Validation : Use X-ray crystallography (SHELXL ) to confirm regiochemistry and NMR (¹⁹F, ¹H) to track substituent effects on reaction intermediates .

Data Contradiction: How can researchers resolve discrepancies in reported melting points and spectral data for derivatives of this compound?

Methodological Answer:
Discrepancies often arise from polymorphic forms or impurities. To address this:

  • Purification : Recrystallize from solvents like EtOAc/hexane or use column chromatography (silica gel, 10% MeOH/DCM) .
  • Characterization : Cross-validate via:
    • DSC/TGA : Confirm melting points and thermal stability .
    • XRD : Compare unit cell parameters with literature (e.g., CCDC entries) .
    • High-Resolution MS : Rule out isotopic interference from fluorine .
      Example : A 5°C variation in melting points may indicate solvent inclusion; repeat crystallization in anhydrous conditions .

Mechanistic: What competing pathways occur during the nitration step, and how can side products be minimized?

Methodological Answer:
Nitration can yield regioisomers (e.g., 3-nitro vs. 5-nitro) due to resonance stabilization. Key strategies include:

  • Directed Nitration : Pre-functionalize the pyrazole with a directing group (e.g., carboxylate ester) to favor nitration at C-3 .
  • Low-Temperature Control : Slow addition of nitrating agents at -10°C reduces kinetic byproducts .
  • Post-Reaction Analysis : Use LC-MS to identify side products (e.g., dinitro derivatives) and adjust reaction time (<2 hours) .
    Mechanistic Insight : DFT calculations show nitro group incorporation is favored at the most electron-deficient position, validated by ¹³C NMR chemical shift trends .

Application: How can this compound serve as a precursor for agrochemical or pharmaceutical intermediates?

Methodological Answer:
The nitro and difluoromethyl groups enable diverse transformations:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl yields 3-amino derivatives for antibiotic scaffolds .
  • Ester Hydrolysis : Treat with LiOH/THF to generate the carboxylic acid, a key intermediate for amide-linked fungicides (e.g., fluxapyroxad analogs) .
  • Heterocycle Functionalization : Cross-coupling (e.g., Buchwald-Hartwig) introduces aryl/heteroaryl groups for kinase inhibitor development .
    Case Study : In fungicide synthesis, the nitro group is replaced with a thioether via SNAr, followed by ester hydrolysis to enhance bioavailability .

Advanced Characterization: What challenges arise in interpreting ¹⁹F NMR and IR spectra for this compound?

Methodological Answer:

  • ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows splitting due to coupling with adjacent protons (²J~HF ≈ 50 Hz). Use deuterated solvents (e.g., DMSO-d₆) and reference CFCl₃ for accurate shifts (δ ~ -110 to -120 ppm) .
  • IR Spectroscopy : The nitro group’s asymmetric stretch (1530–1480 cm⁻¹) overlaps with ester C=O (1720 cm⁻¹). Deconvolute using ATR-FTIR with baseline correction .
    Resolution : Compare with model compounds (e.g., 3-nitro-pyrazoles) and validate via 2D NMR (HSQC, HMBC) .

Computational Modeling: How can DFT studies predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C-4) prone to nucleophilic attack using Gaussian09 at B3LYP/6-311+G(d,p) .
  • Activation Energy Barriers : Calculate transition states for SNAr reactions to compare leaving group efficiencies (e.g., Cl vs. OMe) .
    Validation : Correlate computed Fukui indices with experimental kinetic data (e.g., Hammett plots) .

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